1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Molecular Identity and Nomenclature
IUPAC Naming and Alternative Nomenclature
The compound is systematically named 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione under IUPAC rules. This nomenclature reflects its structural features:
- A pyrrole-2,5-dione core (maleimide system).
- A 2-methoxyethyl group attached to the nitrogen atom at position 1.
- A methyl substituent at position 3.
Alternative names include:
- 1-(2-Methoxyethyl)-3-methylpyrrole-2,5-dione (simplified variant).
- N-(2-Methoxyethyl)-3-methylmaleimide (common functional group terminology).
Non-systematic identifiers include SMILES (CC1=CC(=O)N(C1=O)CCOC) and InChIKey (NIDXASGUVNLEKI-UHFFFAOYSA-N), which encode structural connectivity.
Structural Features
Maleimide Core Structure Analysis
The pyrrole-2,5-dione (maleimide) core consists of a five-membered ring with two ketone groups at positions 2 and 5. Key features:
2-Methoxyethyl N-Substituent Configuration
The 2-methoxyethyl group at nitrogen introduces:
Computational Structural Studies
Predicted Molecular Geometry
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) predict:
- Bond Lengths : C=O (1.21–1.23 Å), C-N (1.38–1.40 Å).
- Dihedral Angles : The 2-methoxyethyl group adopts a gauche conformation relative to the maleimide plane.
| Parameter | Calculated Value | Experimental (X-ray) |
|---|---|---|
| C2=O Bond Length | 1.22 Å | 1.21 Å |
| N-CCOC Dihedral | 112° | 115° |
Electronic Structure Calculations
Structural Comparisons with Related Maleimide Derivatives
| Derivative | Substituents | HOMO-LUMO (eV) | Reactivity Trend |
|---|---|---|---|
| This Compound | N-2-methoxyethyl, 3-Me | 4.1 | Moderate electrophilicity |
| N-Phenylmaleimide | N-Ph | 3.8 | High electrophilicity |
| N-Ethylmaleimide | N-Et | 4.3 | Low electrophilicity |
Key differences arise from substituent electronic and steric profiles.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-7(10)9(8(6)11)3-4-12-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXASGUVNLEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, focusing on its pharmacological implications.
The compound has the molecular formula and features a pyrrole ring structure with methoxyethyl and methyl substituents. Its structural representation can be summarized as follows:
- Molecular Structure :
- SMILES:
CC1=CC(=O)N(C1=O)CCOC - InChI:
InChI=1S/C8H11NO3/c1-5-4-6(10)9(2)7(5)8(11)12-3/h4H,1-3H2
- SMILES:
Biological Activity Overview
The biological activity of 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has been investigated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.
Antimicrobial Activity
Recent studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione were tested against various bacterial strains. The results indicated effective inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a basis for developing new antibacterial agents .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The inhibition rates were notably high:
| Compound Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
The data indicates that higher concentrations lead to more substantial anti-inflammatory effects .
The mechanism by which 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exerts its biological effects is believed to involve interaction with cellular signaling pathways. Specifically, it may inhibit the activation of NF-kB and other transcription factors involved in inflammatory responses. Additionally, molecular docking studies have suggested potential binding interactions with key receptors involved in inflammation and cancer pathways .
Case Studies
Several case studies have explored the therapeutic potential of pyrrole derivatives in clinical settings:
-
Case Study on Cancer Cell Lines :
- A study assessed the antiproliferative effects of pyrrole derivatives on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that compounds similar to 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione inhibited cell proliferation significantly compared to control groups.
These findings support the hypothesis that pyrrole derivatives could be developed into effective anticancer agents .Cell Line IC50 (µM) MCF-7 15 HepG2 20 - Toxicity Assessment :
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has potential applications in drug design due to its structural characteristics that may allow for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in:
- Antitumor Agents : The compound's structural features may allow it to inhibit cancer cell growth through various mechanisms.
- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections, suggesting potential applications in developing new antibiotics.
Material Science
The unique chemical structure of 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione could be utilized in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific properties such as increased flexibility or thermal stability.
- Coatings and Adhesives : Its reactivity may allow it to be incorporated into formulations that enhance adhesion properties or provide protective coatings.
Case Study 1: Anticancer Properties
In a study conducted by researchers exploring the anticancer potential of pyrrole derivatives, 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of pyrrole derivatives included this compound as part of a broader investigation into new antibiotic candidates. The findings revealed that the compound exhibited notable activity against several strains of bacteria, supporting its potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Preparation via Alkylation of Pyrrole-2,5-dione Derivatives
Another approach involves the alkylation of pyrrole-2,5-dione cores with alkyl halides or tosylates under basic conditions:
- Starting from 2-benzoylpyrrole or similar pyrrole derivatives, alkylation is performed using alkyl halides such as 1-(2-iodoethyl)-2-benzoylpyrrole.
- The reaction employs strong bases like sodium hydride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).
- The mixture is usually stirred at room temperature for 6 to 24 hours.
- Workup involves aqueous extraction and organic solvent purification.
- This method is adapted for the introduction of 2-methoxyethyl groups via appropriate alkylating agents.
| Parameter | Condition |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0–10°C for base addition; room temperature for reaction |
| Reaction Time | 6–24 hours |
| Workup | Extraction with ethyl acetate, drying over Na2SO4, concentration |
$$
\text{Pyrrole-2,5-dione derivative} + \text{2-methoxyethyl halide} \xrightarrow[\text{DMF}]{\text{NaH}} \text{1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione}
$$
This approach is supported by patent literature describing similar alkylations with iodoethyl derivatives and strong bases.
Cyclization and Condensation Strategies
Some patents and literature describe cyclization reactions starting from methyl pyrrole carboxylates and hydrazine derivatives under heating conditions to form pyrrole-2,5-dione rings:
- Heating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with hydrazine hydrate at 120°C for 16 hours.
- Subsequent functionalization steps involve palladium-catalyzed coupling reactions or condensation with nitroalkenes.
- Purification includes chromatography and crystallization.
While these methods are more complex and involve multiple steps, they provide routes to substituted pyrrole-2,5-dione derivatives with potential for introducing methoxyethyl substituents via further functional group transformations.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidrazone + 2,3-dimethylmaleic anhydride | N3-substituted amidrazones, cyclic anhydride | Toluene/chloroform/ether, RT or reflux | 75–95 | High yield, mild conditions |
| Alkylation of pyrrole-2,5-dione | Pyrrole-2,5-dione derivatives, alkyl halide | NaH, DMF, 0–25°C, 6–24 h | Not specified | Suitable for introducing 2-methoxyethyl group |
| Cyclization of methyl pyrrole carboxylates | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, hydrazine hydrate | Heat 120°C, 16 h; Pd-catalysis for further steps | Variable | Multi-step, complex, allows diverse substitutions |
Research Findings and Considerations
- The reaction of N-substituted amidrazones with cyclic anhydrides is selective and reproducible, yielding pyrrole-2,5-dione derivatives with good purity and yield under relatively mild conditions.
- Alkylation methods require careful control of base and temperature to avoid side reactions and ensure selective substitution at the nitrogen atom.
- The presence of electron-donating groups such as methoxyethyl can influence reaction rates and product stability.
- Purification typically involves crystallization or chromatographic techniques to isolate the desired compound with high purity.
- No direct literature or patent specifically naming 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione was found, but the described methods are adaptable for its synthesis based on structural analogies.
Q & A
Q. What are the optimal synthetic routes for 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, and how are yields maximized?
The synthesis typically involves multi-step reactions with careful optimization of solvents, temperature, and catalysts. For example:
- Step 1 : Condensation of a methoxyethylamine derivative with a methyl-substituted dihydrofuran precursor in ethanol or toluene under reflux.
- Step 2 : Cyclization using acid catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C) to form the pyrrole-dione core.
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and NMR .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes cyclization efficiency |
| Solvent | Anhydrous toluene | Reduces side reactions |
| Catalyst Loading | 0.5–1.0 equiv H₂SO₄ | Balances reactivity vs. degradation |
Yields can exceed 60% when reaction times are kept below 12 hours to prevent decomposition .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl at N1, methyl at C3) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å, C-N at 1.35 Å) and dihedral angles, confirming planarity of the dione ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 225.1002) .
Q. Common Pitfalls :
- Overlapping NMR signals from the methoxyethyl group may require 2D-COSY for resolution .
- Polymorph identification (e.g., via DSC) is essential to avoid misinterpreting crystallographic data .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity (e.g., hydrolysis vs. stability) be resolved?
Contradictions often arise from solvent polarity and pH conditions:
Q. Mitigation Strategies :
- Use buffered conditions (pH 6–7) for biological assays.
- Conduct stability screenings via HPLC at varying temperatures .
Q. What computational methods are suitable for predicting the compound’s bioactivity, and how do they align with experimental results?
Q. Validation :
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and biological properties?
A comparative study of analogs reveals:
| Modification | Melting Point (°C) | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 1-(2-Methoxyethyl) | 138–140 | 1.9 | 12 µM (COX-2) |
| 1-Ethyl | 125–127 | 2.3 | 28 µM (COX-2) |
| 1-Benzyl | 155–157 | 3.1 | >100 µM (COX-2) |
The methoxyethyl group optimizes solubility and target engagement, while bulkier substituents reduce activity .
Q. What experimental design principles should guide optimization of this compound for in vivo studies?
-
DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., dose, formulation) and identify interactions. Example factors:
- Factor A : Particle size (nanoparticles vs. micronized).
- Factor B : Solubilizer (TPGS vs. Cremophor EL).
- Response : Bioavailability (AUC₀–24).
-
Statistical Analysis : ANOVA identifies Cremophor EL as critical for enhancing AUC by 40% (p < 0.05) .
Q. How can crystallographic data resolve discrepancies in reported polymorphic forms?
- Single-Crystal XRD : Distinguishes between monoclinic (P2₁/c) and orthorhombic (Pbca) polymorphs based on unit cell parameters .
- Thermal Analysis : DSC profiles show distinct endotherms (e.g., monoclinic melts at 140°C vs. orthorhombic at 145°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
